Tetradecanoic acid, octadecyl ester

Catalog No.
S600016
CAS No.
3234-81-9
M.F
C32H64O2
M. Wt
480.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetradecanoic acid, octadecyl ester

CAS Number

3234-81-9

Product Name

Tetradecanoic acid, octadecyl ester

IUPAC Name

octadecyl tetradecanoate

Molecular Formula

C32H64O2

Molecular Weight

480.8 g/mol

InChI

InChI=1S/C32H64O2/c1-3-5-7-9-11-13-15-16-17-18-19-21-23-25-27-29-31-34-32(33)30-28-26-24-22-20-14-12-10-8-6-4-2/h3-31H2,1-2H3

InChI Key

IEDOGKKOPNRRKW-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCC

Synonyms

myristic acid octadecyl ester, octadecyl myristate, octadecyl tetradecanoate, tetradecanoic acid octadecyl ester

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCC

Organic Synthesis:

Tetradecanoic acid, octadecyl ester, also known as myristyl stearate or octadecyl myristate, finds application in organic synthesis as a starting material for the preparation of various derivatives. Its long hydrocarbon chain allows for further functionalization through reactions like alkylation, acylation, and halogenation. These derivatives can serve as building blocks for complex molecules with diverse applications in pharmaceuticals, materials science, and other fields [].

Materials Science:

Due to its amphiphilic nature, meaning it possesses both hydrophobic (water-fearing) and hydrophilic (water-loving) regions, tetradecanoic acid, octadecyl ester can be used as a lubricant, plasticizer, and anti-foaming agent in various materials. Its ability to self-assemble into well-defined structures makes it a potential candidate for the development of novel materials like drug delivery systems, biosensors, and liquid crystals [, ].

Pharmaceutical Research:

Research suggests that tetradecanoic acid, octadecyl ester might possess potential applications in the pharmaceutical field. Studies have shown its ability to:

  • Enhance the solubility of poorly soluble drugs: By forming inclusion complexes with hydrophobic drugs, tetradecanoic acid, octadecyl ester can improve their bioavailability and facilitate their delivery within the body [].
  • Act as a penetration enhancer: Its ability to interact with the skin's lipid barrier might offer promise for enhancing the delivery of topical medications [].

Tetradecanoic acid, octadecyl ester, also known as octadecyl myristate, is a fatty acid ester with the molecular formula C32H64O2 and a molecular weight of approximately 480.85 g/mol. This compound is derived from the esterification of tetradecanoic acid (myristic acid) and octadecanol (stearyl alcohol). It is characterized by its long hydrocarbon chains, which contribute to its hydrophobic properties. Tetradecanoic acid, octadecyl ester is found naturally in various biological sources, including Triticum aestivum, commonly known as common wheat .

The primary chemical reaction involving tetradecanoic acid, octadecyl ester is the process of esterification, where tetradecanoic acid reacts with octadecanol to form the ester and water. The general reaction can be represented as follows:

Tetradecanoic Acid+OctadecanolTetradecanoic Acid Octadecyl Ester+Water\text{Tetradecanoic Acid}+\text{Octadecanol}\rightarrow \text{Tetradecanoic Acid Octadecyl Ester}+\text{Water}

In addition to esterification, tetradecanoic acid, octadecyl ester can undergo hydrolysis in the presence of water and an acid or base catalyst, reverting to its constituent fatty acid and alcohol:

Tetradecanoic Acid Octadecyl Ester+WaterTetradecanoic Acid+Octadecanol\text{Tetradecanoic Acid Octadecyl Ester}+\text{Water}\rightarrow \text{Tetradecanoic Acid}+\text{Octadecanol}

Tetradecanoic acid, octadecyl ester exhibits several biological activities due to its fatty acid composition. It has been studied for its potential roles in skin care formulations due to its emollient properties. The compound helps in moisturizing and protecting the skin barrier. Additionally, it may possess antimicrobial properties, making it useful in cosmetic applications .

The synthesis of tetradecanoic acid, octadecyl ester can be achieved through various methods:

  • Esterification Reaction: This is the most common method where tetradecanoic acid reacts with octadecanol under acidic conditions (e.g., using sulfuric acid as a catalyst) at elevated temperatures.
  • Transesterification: This method involves the reaction of triglycerides containing tetradecanoic acid with octadecanol in the presence of an alcohol catalyst.
  • Biocatalysis: Enzymatic methods using lipases can also be employed for the synthesis of this ester under mild conditions, providing higher specificity and lower energy consumption.

Tetradecanoic acid, octadecyl ester has several applications across different industries:

  • Cosmetics and Personal Care: Utilized as an emollient and thickening agent in creams and lotions.
  • Pharmaceuticals: Investigated for use in drug delivery systems due to its lipid-based nature.
  • Food Industry: May serve as a food additive or flavoring agent owing to its fatty acid profile.

Studies on the interactions of tetradecanoic acid, octadecyl ester with biological membranes indicate that it can influence membrane fluidity and permeability. Its hydrophobic nature allows it to integrate into lipid bilayers, which can enhance skin absorption when used in topical formulations . Furthermore, research suggests that this compound may interact synergistically with other lipids to improve stability and efficacy in formulations.

Tetradecanoic acid, octadecyl ester shares similarities with several other fatty acid esters. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Tetradecanoic AcidC14H28O2Shorter carbon chain; primarily a fatty acid.
OctadecanolC18H38OSaturated alcohol; does not have the fatty acid component.
Hexadecanoic AcidC16H32O2Similar structure but shorter carbon chain; used differently in cosmetics.
Stearyl MyristateC32H64O2Another name for tetradecanoic acid, octadecyl ester; same properties.

Tetradecanoic acid, octadecyl ester is unique due to its specific combination of a medium-chain fatty acid and a long-chain alcohol, which provides distinct properties beneficial for various applications in cosmetics and pharmaceuticals .

XLogP3

15.2

UNII

310RUQ1G0W

Other CAS

3234-81-9

Wikipedia

Stearyl myristate

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

General Manufacturing Information

Tetradecanoic acid, octadecyl ester: ACTIVE

Dates

Modify: 2023-08-15

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